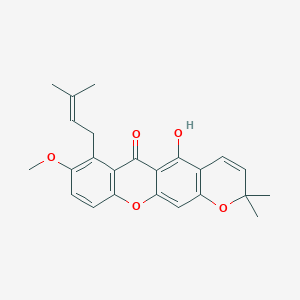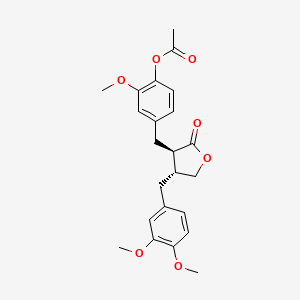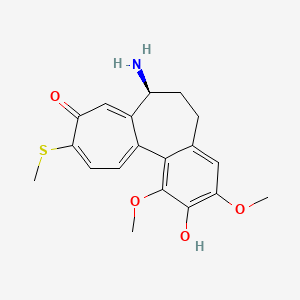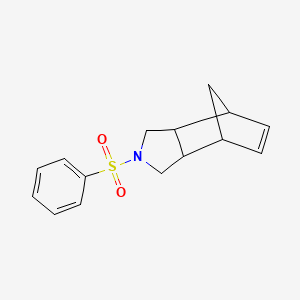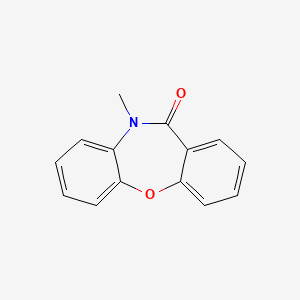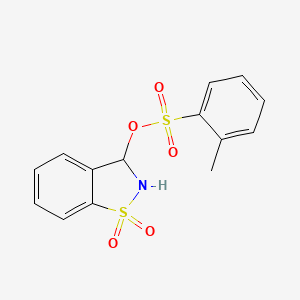
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic compound that belongs to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multiple steps, starting from uracil. The process includes bromination, etherification, and thiolation reactions.
Bromination: Uracil is first brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid.
Etherification: The brominated uracil is then reacted with 2-hydroxyethoxy methyl chloride in the presence of a base like potassium carbonate to introduce the hydroxyethoxy methyl group.
Thiolation: Finally, the compound undergoes thiolation with phenylthiol in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated uracil derivatives.
Substitution: Amino or thio-substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves its interaction with biological targets, such as enzymes or receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to antiviral or anticancer effects. The phenylthio group may also contribute to its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Mercaptopurine: An anticancer and immunosuppressive drug that inhibits purine synthesis.
Acyclovir: An antiviral drug that inhibits viral DNA polymerase.
Uniqueness
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its combination of a bromine atom, a hydroxyethoxy methyl group, and a phenylthio group. This unique structure may confer specific biological activities and chemical reactivity that differ from other similar compounds.
Eigenschaften
CAS-Nummer |
123027-55-4 |
|---|---|
Molekularformel |
C13H13BrN2O4S |
Molekulargewicht |
373.22 g/mol |
IUPAC-Name |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI-Schlüssel |
HNOSGAJCZZCIIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)



